molecular formula C12H15N3O4 B4886354 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide

2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide

Cat. No. B4886354
M. Wt: 265.26 g/mol
InChI Key: OAALILYXVYVIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide, also known as MNA, is a chemical compound that has been widely used in scientific research. MNA is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide is not fully understood, but it is believed to act as a competitive inhibitor of its target proteins. 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide is thought to bind to the active site of its target proteins and prevent their normal function. This inhibition can lead to various physiological effects, depending on the target protein.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide has been shown to have various biochemical and physiological effects, depending on the target protein. For example, inhibition of the TRPM7 ion channel by 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide can lead to a decrease in cell proliferation and an increase in apoptosis. Inhibition of the GABA-A receptor can lead to an increase in anxiety and insomnia. Inhibition of PARP can lead to an increase in DNA damage and cell death.

Advantages and Limitations for Lab Experiments

2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide has several advantages as a tool for scientific research. It is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying intracellular processes. Additionally, 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide has been well-studied and has a well-established synthesis method. However, there are also limitations to using 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide in lab experiments. 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide has a relatively short half-life, which can make it difficult to study long-term effects. Additionally, 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide can have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for the use of 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide in scientific research. One direction is the development of more potent and selective inhibitors of its target proteins. Another direction is the use of 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide in drug discovery, as its ability to inhibit various target proteins makes it a promising tool for identifying new drug targets. Additionally, 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide could be used in the development of new therapies for various diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide is a small molecule that has been widely used in scientific research. Its ability to penetrate cell membranes and inhibit various target proteins has made it a valuable tool for studying various biological processes. While there are limitations to using 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide in lab experiments, its well-established synthesis method and wide range of applications make it a promising tool for future scientific research.

Scientific Research Applications

2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide has been used in various scientific research applications, including the study of ion channels, receptors, and enzymes. 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide is a potent inhibitor of the TRPM7 ion channel, which is involved in various physiological processes such as cell proliferation, differentiation, and apoptosis. 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide has also been used as a tool to study the function of the GABA-A receptor, which is a target for many drugs used to treat anxiety and insomnia. Additionally, 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death.

properties

IUPAC Name

2-morpholin-4-yl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c16-12(9-14-5-7-19-8-6-14)13-10-1-3-11(4-2-10)15(17)18/h1-4H,5-9H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAALILYXVYVIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701328820
Record name 2-morpholin-4-yl-N-(4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642289
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Morpholin-4-yl-N-(4-nitro-phenyl)-acetamide

CAS RN

262368-13-8
Record name 2-morpholin-4-yl-N-(4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.6 g (30 mmol) of morpholine and 4.2 g (30 mmol) of potassium carbonate are suspended in 120 ml of acetone. 5.3 g (20 mmol) of N-bromoacetyl-4-nitro-aniline, dissolved in 80 ml of acetone, are added dropwise over a period of 20 minutes and then stirred for 2 hours at ambient temperature. The precipitate is filtered off and the solvent is eliminated in vacuo. The residue is suspended with water. The precipitate is suction filtered and dried in a drying cupboard.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
5.3 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

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